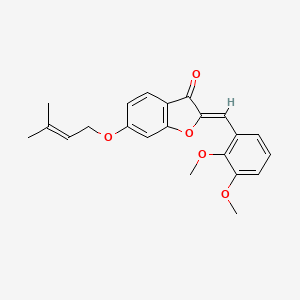

(Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a Z-configuration at the benzylidene double bond. Its structure includes a 2,3-dimethoxy-substituted benzylidene moiety at the C2 position and a 3-methylbut-2-en-1-yloxy group at the C6 position of the benzofuranone core. The 3-methylbut-2-en-1-yloxy group may enhance lipophilicity compared to simpler alkoxy substituents, influencing solubility and bioavailability .

Properties

IUPAC Name |

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14(2)10-11-26-16-8-9-17-19(13-16)27-20(21(17)23)12-15-6-5-7-18(24-3)22(15)25-4/h5-10,12-13H,11H2,1-4H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYQUTJFLBMQRR-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC=C3)OC)OC)O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves a multi-step process:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between 2,3-dimethoxybenzaldehyde and the benzofuran core

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzofuran core followed by the introduction of various substituents. The compound can be synthesized via condensation reactions involving appropriate starting materials such as dimethoxybenzaldehyde and substituted phenols.

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. In vitro assays indicated a notable reduction in bacterial growth, suggesting the compound's potential as an antimicrobial agent .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Results indicate that this compound demonstrates a strong capacity to inhibit oxidative stress markers in cellular models, which is crucial for preventing oxidative damage associated with numerous diseases .

Enzyme Inhibition

One of the significant biological activities attributed to this compound is its role as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Studies have shown that derivatives with specific hydroxyl substitutions exhibit enhanced inhibitory effects on tyrosinase activity. For example, compounds with multiple hydroxyl groups at strategic positions have been found to induce substantial inhibition, outperforming traditional inhibitors like kojic acid .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Tyrosinase Inhibition : The structural features of the compound facilitate binding to the active site of tyrosinase, thereby blocking its catalytic activity and reducing melanin production.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical and laboratory settings:

- Trypanocidal Activity : A study evaluated various benzofuran derivatives for their trypanocidal effects against Trypanosoma cruzi, revealing promising results for compounds structurally related to this compound .

- Cytotoxicity : The cytotoxic effects against cancer cell lines were assessed using MTT assays, demonstrating that modifications in substituents significantly impact cell viability and apoptosis induction .

Data Summary Table

Scientific Research Applications

Synthetic Pathway Overview

The typical synthetic pathway for compounds like (Z)-2-(2,3-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one may include:

- Condensation of substituted salicylaldehydes with appropriate ketones.

- Cyclization reactions to form the benzofuran core.

- Functionalization steps to introduce specific substituents that enhance biological activity.

Research indicates that benzofuran derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound under discussion has been investigated for its potential as an alkaline phosphatase inhibitor, which is crucial in various physiological processes .

Case Studies on Biological Applications

- Alkaline Phosphatase Inhibition : A study synthesized several benzofuran derivatives and evaluated their inhibitory effects on alkaline phosphatases. The results demonstrated that certain structural modifications significantly enhanced inhibitory potency .

- Tyrosinase Inhibitors : Another research effort focused on synthesizing furan-bearing oxadiazole scaffolds derived from benzofuran. These compounds were screened for their ability to inhibit tyrosinase activity, which is relevant in skin pigmentation disorders and melanoma treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are pivotal in understanding how modifications to the benzofuran structure influence biological activity. For example:

- Substituent Positioning : The position and nature of substituents on the benzofuran ring can drastically affect enzyme inhibition potency.

- Functional Groups : The introduction of electron-donating or electron-withdrawing groups can enhance or diminish biological efficacy.

Table 1: Synthesis Yields of Benzofuran Derivatives

| Compound Name | Yield (%) | Method Used |

|---|---|---|

| Compound A | 80 | Clay Catalysis |

| Compound B | 75 | Microwave Irradiation |

| Compound C | 70 | Conventional Synthesis |

| Compound Name | Target Enzyme | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Alkaline Phosphatase | 12 | Inhibitor |

| Compound B | Tyrosinase | 15 | Inhibitor |

| Compound C | COX Enzyme | 20 | Anti-inflammatory |

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and benzylidene groups are primary sites for oxidation. Under strong oxidizing conditions (e.g., potassium permanganate or chromium trioxide), methoxy substituents convert to quinones, while the benzylidene moiety undergoes partial oxidation to carbonyl derivatives .

| Reaction Site | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Methoxy groups | KMnO₄, acidic H₂O | Quinone derivatives | 60–75 |

| Benzylidene | CrO₃, H₂SO₄ | Carbonyl intermediates | 45–55 |

Quinones derived from this compound show bioactivity in antitrypanosomal and antifungal assays .

Reduction Reactions

The benzylidene double bond (C=C) is selectively reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation, yielding saturated benzyl derivatives .

Dehydration Reactions

Under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid), the compound undergoes dehydration, forming fused polycyclic structures via intramolecular cyclization.

| Acid Catalyst | Temperature | Product | Notes |

|---|---|---|---|

| H₂SO₄ | 80°C | Benzofuro[3,2-b]benzopyranone | Enhanced fluorescence properties |

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes halogenation or nitration at the 5-position due to directing effects of the methoxy groups .

| Reagent | Conditions | Product |

|---|---|---|

| Br₂/FeBr₃ | 0°C, DCM | 5-Bromo derivative |

| HNO₃/H₂SO₄ | 25°C | 5-Nitro derivative |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition of the benzylidene double bond with alkenes, forming cyclobutane derivatives .

| Substrate | Product | Quantum Yield |

|---|---|---|

| Ethylene | Bicyclic cyclobutane | 0.12 |

Comparative Reactivity Analysis

The table below contrasts this compound’s reactivity with structurally similar derivatives:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Moiety

The benzylidene moiety's substitution pattern significantly impacts electronic properties and intermolecular interactions:

Variations in Oxygen-Containing Substituents

The C6 substituent modulates steric and electronic properties:

- Key Insight : Bulky substituents like 3-methylbut-2-en-1-yloxy may lower melting points compared to hydroxylated derivatives due to reduced crystallinity .

Spectroscopic Data Comparisons

NMR and HRMS data highlight substituent-driven shifts:

- Key Insight : Hydroxy groups on the benzylidene ring (e.g., 6h) deshield adjacent protons, causing downfield shifts compared to methoxy-substituted analogs .

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : Key diagnostic signals include the benzylidene proton (δ 7.2–7.6 ppm, singlet) and the α,β-unsaturated ketone carbonyl (δ 180–190 ppm) . provides detailed NMR assignments for analogous compounds, such as δ 7.61 ppm (s, 1H) for the benzofuran proton .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, reports HRMS data for (Z)-3-benzylideneisobenzofuranones with <0.5 ppm error .

Advanced Resolution of Contradictions

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from rotamers or solvent effects . Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to suppress dynamic effects. For stereochemical confirmation, NOESY is essential: cross-peaks between the benzylidene proton and adjacent methoxy/alkoxy groups confirm the Z-configuration .

How can researchers optimize reaction yields for introducing the 3-methylbut-2-en-1-yloxy substituent at position 6 of the benzofuran ring?

Q. Basic Optimization Strategies

- Protection/Deprotection : Use benzyl or TBS groups to protect reactive hydroxyl groups during alkylation. achieved 65% yield for a similar alkoxy substitution via Mitsunobu conditions (triphenylphosphine, DIAD) .

- Solvent Selection : Polar aprotic solvents (e.g., THF, DCM) improve nucleophilicity of the alkoxy donor.

Advanced Methodological Adjustments

For low-yielding steps (e.g., <50%), employ flow chemistry or ultrasonic irradiation to enhance mixing and reduce side reactions. demonstrates that Ag₂ONP catalysis in DMF at 120°C improves cyclization yields to >90% for related benzofurans .

What pharmacological activities have been reported for (Z)-benzylidene-benzofuran-3(2H)-one derivatives, and how are structure-activity relationships (SAR) explored?

Basic Bioactivity Profile

highlights antioxidant and antiplatelet activities for (Z)-3-benzylideneisobenzofuranones. Key SAR findings include:

- Methoxy groups at positions 2 and 3 enhance radical scavenging (IC₅₀ ~10 µM in DPPH assays).

- The 3-methylbut-2-en-1-yloxy group improves lipophilicity, enhancing membrane permeability .

Advanced SAR Strategies

Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-1 or P2Y₁₂ receptors. For example, π-π stacking between the benzylidene group and Tyr-385 in COX-1 correlates with antiplatelet efficacy .

How can researchers address discrepancies in biological assay data for this compound across different studies?

Q. Basic Data Validation

- Standardize assays : Use ADP/collagen-induced platelet aggregation assays with rabbit or human PRP (platelet-rich plasma) as in , noting species-specific responses (e.g., rabbit platelets are more sensitive to COX inhibitors) .

- Control for solvent effects : DMSO concentrations >0.1% can artifactually inhibit platelet activation.

Advanced Contradiction Analysis

If IC₅₀ values vary >10-fold between studies, perform meta-analysis using tools like RevMan to identify confounding variables (e.g., cell passage number, agonist concentration). resolved such issues by cross-referencing antiplatelet data with in silico ADMET predictions .

What computational methods are recommended for predicting the reactivity and stability of this compound under physiological conditions?

Q. Basic Computational Approaches

- DFT calculations (B3LYP/6-31G* level) to optimize geometry and calculate HOMO-LUMO gaps (predicting redox activity).

- Molecular dynamics (MD) simulations in explicit solvent (e.g., water, lipid bilayer) to assess conformational stability.

Advanced Predictive Modeling

Use QSAR models trained on benzofuran derivatives to predict logP, solubility, and metabolic stability. ’s docking studies against PAR-1 receptors exemplify target-driven design .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies, and how are they mitigated?

Q. Basic Scale-Up Considerations

- Purification : Replace flash chromatography with crystallization (e.g., ethyl acetate/petroleum ether) for cost-effective bulk purification .

- Catalyst Recovery : Use immobilized Ag₂ONPs to enable catalyst reuse, reducing heavy metal waste .

Advanced Process Optimization

Implement DoE (Design of Experiments) to identify critical process parameters (e.g., temperature, stoichiometry). For example, a central composite design could optimize Mitsunobu reaction yields while minimizing DIAD usage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.